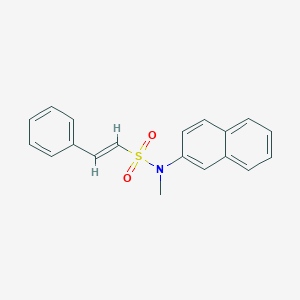

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide, also known as MEN 11420, is a compound that has shown potential in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that has a naphthalene ring and a phenylethene moiety. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

科学的研究の応用

Antibacterial and Enzyme Inhibition Properties : Naphthalene sulfonamide derivatives exhibit potent antibacterial activities and moderate to weak enzyme inhibition properties (Abbasi et al., 2015).

Protein Kinase Inhibition : Certain naphthalenesulfonamides, when modified, have been found to inhibit protein kinases, crucial in regulating various cellular processes (Hidaka et al., 1984).

Fluorescence Sensing and Imaging : Naphthalene-based sulfonamide Schiff bases are used as fluorescence turn-on probes for the selective detection of metal ions, such as Al3+, in biological systems (Mondal et al., 2015).

Asymmetric Synthesis and Catalysis : Naphthalene derivatives have been used in the enantioselective synthesis of various compounds, demonstrating their utility in asymmetric catalysis (Liu et al., 2009).

Antioxidant Activities : Some naphthalene compounds exhibit significant antioxidant properties, which could have implications in pharmaceutical and food industries (Ozen et al., 2018).

Plant Growth and Ethylene Response : Naphthalenesulfonamide derivatives have been shown to induce triple responses in plants, similar to ethylene, suggesting their use in agricultural research (Oh et al., 2017).

Androgen Receptor Antagonism : Some naphthalene carbohydrazides exhibit androgen receptor antagonism, indicating potential in prostate cancer therapy (Blanco et al., 2012).

Antimicrobial Activity : New derivatives of naphthalene have shown notable antimicrobial activities, emphasizing their potential in developing new antimicrobial agents (Evren et al., 2020).

Functionalized Naphthalene Derivatives Synthesis : Research on reactions involving sulfoxonium ylides and α-diazocarbonyl compounds has led to the formation of functionalized naphthalene derivatives (Chen et al., 2019).

Antihyperglycemic Activity : Some naphthalenyl oxathiadiazole oxides have been tested for antihyperglycemic activity, suggesting their use in diabetes mellitus treatment (Ellingboe et al., 1993).

特性

IUPAC Name |

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-20(19-12-11-17-9-5-6-10-18(17)15-19)23(21,22)14-13-16-7-3-2-4-8-16/h2-15H,1H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXYQKMYQSEYPS-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631494.png)

![3-chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2631495.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)

![4-(4-(dimethylamino)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631508.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B2631515.png)

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)